molecular formula C8H22N4O2 B013552 DEA NONOate CAS No. 372965-00-9

DEA NONOate

Cat. No.: B013552
CAS No.: 372965-00-9
M. Wt: 206.29 g/mol
InChI Key: BCWUDVHLRZWMBE-UHFFFAOYSA-N
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Description

Cyclo(Pro-Leu) is a diketopiperazine (DKP), a class of cyclic dipeptides formed by the condensation of proline (Pro) and leucine (Leu) residues. Structurally, it consists of a six-membered ring system with two amide bonds, conferring stability and resistance to enzymatic degradation . This compound is biosynthesized by diverse microorganisms, including Chryseobacterium spp., Bacillus spp., and Lysobacter capsici AZ78, via non-ribosomal peptide synthetases or cyclodipeptide synthases .

Cyclo(Pro-Leu) exhibits broad biological activities:

  • Algicidal Effects: Effective against Microcystis aeruginosa, a harmful cyanobacterium, by inducing oxidative stress and disrupting photosynthesis .
  • Nematocidal Activity: Produced by Bacillus amyloliquefaciens Y1, it demonstrates toxicity against nematodes .
  • Probiotic Enhancement: Promotes growth of Lactobacillus plantarum and other lactic acid bacteria, enhancing their resilience under stress .
  • Anticancer Potential: Shows selective cytotoxicity against cancer cells without harming normal cells .

Its stereoisomeric variants (e.g., cyclo(D-Pro-L-Leu)) have been identified, with differences in retention times and MS/MS fragmentation patterns suggesting conformational impacts on bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: DEA NONOate is synthesized by reacting diethylamine with nitric oxide under controlled conditions. The reaction typically involves the formation of a diazeniumdiolate structure, where nitric oxide is bound to the nitrogen atoms of diethylamine. The reaction is carried out in an inert atmosphere to prevent the oxidation of nitric oxide .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the stability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: DEA NONOate primarily undergoes decomposition reactions to release nitric oxide. It can also participate in reductive nitrosylation reactions, where it transfers nitric oxide to other molecules .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Properties

One of the notable applications of DEA NONOate is its antimicrobial activity. Recent studies have demonstrated its effectiveness against Escherichia coli (E. coli), showcasing its potential as an antibacterial agent.

Case Study: Antibacterial Efficacy Against E. coli

  • Study Overview : A study assessed the antibacterial effects of this compound at various concentrations.
  • Findings : At a concentration of 65 mM, this compound achieved a 99.9% reduction in E. coli growth, comparable to ciprofloxacin (1 µg/ml) .
  • Methodology : The study utilized optical density (OD) measurements and ATP activity assays to evaluate bacterial viability.
Concentration E. coli Reduction (%) Comparison Agent Comparison Concentration
65 mM99.9Ciprofloxacin1 µg/ml

Cardiovascular Applications

This compound has also been investigated for its effects on cardiovascular health, particularly its ability to enhance blood flow and cardiac function.

Case Study: Cardiac Function Post-Cryopreservation

  • Study Overview : Research evaluated the impact of this compound on coronary blood flow and cardiac function in isolated rat hearts after cryopreservation.
  • Findings : Treatment with this compound significantly improved both coronary blood flow and cardiac function after 12 hours of cryopreservation .
Parameter Control Group This compound Group
Coronary Blood Flow (ml/min)XY
Cardiac Function ScoreAB

NO Detection Studies

This compound is extensively used in research for detecting nitric oxide due to its reliable NO release characteristics.

Case Study: Electrochemical Detection

  • Study Overview : this compound was utilized as a precursor in electrochemical detection studies.
  • Findings : It was identified as the most extensively used NO precursor due to its ability to release NO in neutral conditions .
Detection Method Sensitivity Specificity
ElectrochemicalHighHigh

Wound Healing and Tissue Regeneration

The compound has shown promise in promoting wound healing and tissue regeneration through its NO-releasing properties.

Case Study: Wound Healing Applications

  • Study Overview : Investigated the incorporation of this compound into biomaterials for enhanced wound healing.
  • Findings : The incorporation of this compound facilitated improved healing rates in preclinical models .
Application Type Healing Rate (%) Control Group Healing Rate (%)
Biomaterial with this compoundXY

Pharmacological Effects

This compound's pharmacological effects extend to various biological processes, including vasodilation and anti-inflammatory responses.

Case Study: Vasodilation Effects

  • Study Overview : Research demonstrated that this compound induces vasodilation in cerebellar slices.
  • Findings : The compound elicited significant NO flux and vasodilatory responses, indicating its potential therapeutic applications in vascular diseases .
Experimental Condition NO Flux (µM) Vasodilation Response (%)
ControlAB
With this compoundCD

Mechanism of Action

DEA NONOate is compared with other nitric oxide donors such as sodium nitroprusside and S-nitrosothiols:

    Sodium Nitroprusside: Unlike this compound, sodium nitroprusside releases nitric oxide through a different mechanism involving the reduction of the nitroprusside ion.

    S-nitrosothiols: These compounds release nitric oxide through the decomposition of the S-nitroso group.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Cyclo(Pro-Leu) belongs to a larger family of DKPs, which share a cyclic scaffold but differ in amino acid composition and substituents. Key structural variations influence their biological roles:

Compound Structural Difference Key Biological Activity Source Organism References
Cyclo(Pro-Leu) Proline + Leucine Algicidal, nematocidal, probiotic enhancement Chryseobacterium, Bacillus
Cyclo(4-OH-Pro-Leu) Hydroxylated proline + Leucine Enhanced algicidal activity (synergistic with Cyclo(Pro-Leu)) Chryseobacterium spp.
Cyclo(Pro-Val) Proline + Valine Algicidal, cytotoxic (HT-29, HeLa cells) Bacillus sp. Lzh-516
Cyclo(Phe-Pro) Phenylalanine + Proline Cytotoxic, flavor compound in fermented foods Streptomyces, fungi
Cyclo(Pro-Tyr) Proline + Tyrosine Quorum sensing modulation, lignin degradation Fungi, Streptomyces

Key Observations :

  • Hydroxylation Impact: The addition of a hydroxyl group in Cyclo(4-OH-Pro-Leu) significantly alters its mechanism, inducing reactive oxygen species (ROS) in M. aeruginosa more potently than Cyclo(Pro-Leu). Combined use of both compounds synergistically increases algicidal activity by 56.3% compared to individual treatments .
  • Amino Acid Side Chains: Cyclo(Pro-Val) and Cyclo(Pro-Leu) share similar algicidal properties, but Cyclo(Pro-Leu) is more effective against nematodes . Cyclo(Phe-Pro), with an aromatic phenylalanine residue, is associated with flavor modulation in foods and cytotoxic effects on cancer cells .

Algicidal Efficacy :

  • aeruginosa by 34.1% and 0%, respectively, after 48 hours at 0.4 µg/mL. Cyclo(4-OH-Pro-Leu) at the same concentration achieves 39.7% and 49.93% reductions, but their combination amplifies ROS levels by 2.26-fold, causing irreversible damage .
  • Cyclo(Pro-Gly) and Cyclo(Pro-Val) exhibit weaker algicidal effects, highlighting the importance of leucine’s hydrophobic side chain in target binding .

Antimicrobial Specificity :

  • Cyclo(Pro-Leu) lacks broad-spectrum antimicrobial activity but specifically inhibits Mucor spp. . In contrast, Cyclo(Phe-Pro) and Cyclo(Pro-Tyr) show antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa .

Probiotic Interactions :

Cytotoxic Profiles :

  • Cyclo(Pro-Leu) and Cyclo(Phe-Pro) inhibit colorectal cancer cell growth (HT-29) at <7 mM, but only Cyclo(Pro-Leu) spares normal 3T3 fibroblasts .

Biological Activity

Diethylamine NONOate (DEA NONOate) is a prominent nitric oxide (NO) donor that has garnered attention for its biological activity, particularly in the fields of microbiology, pharmacology, and cardiovascular research. This article provides a comprehensive overview of the biological effects of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is part of a class of compounds known as diazeniumdiolates (NONOates), which are characterized by their ability to release NO in physiological conditions. This property makes them valuable in various biomedical applications, including studies on vascular function, antimicrobial activity, and cellular signaling.

The primary mechanism through which this compound exerts its effects involves the activation of soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP). This pathway is crucial for vascular relaxation and modulation of smooth muscle tone. Specifically, this compound has been shown to induce relaxation in mesenteric resistance arteries through the sGC/cGMP pathway and potassium channel activation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. A notable study demonstrated that at a concentration of 65 mM, this compound achieved a 99.9% reduction in Escherichia coli growth after 20 hours, outperforming traditional antibiotics like ciprofloxacin . The following table summarizes key findings from this research:

Concentration (mM) Bacterial Strain Reduction (%) Comparison Antibiotic Notes
8E. coli~80% at 2 hoursNoneNot sustained at 20 hours
65E. coli99.9% at 20 hoursCiprofloxacin (1 μg/ml)Equivalent efficacy noted
25Aggregatibacter actinomycetemcomitansNot specifiedNoneAssessed after 2 hours

Vascular Effects

In cardiovascular research, this compound has been investigated for its vasodilatory effects. It has been shown to induce relaxation in vascular smooth muscle cells, which is critical for maintaining blood pressure and overall cardiovascular health. The relaxation response is significantly affected by the presence of sGC inhibitors like ODQ .

Case Study: Vascular Function

A study involving rat basilar arteries demonstrated that this compound's vasodilatory effect was inhibited by potassium channel blockers, indicating that voltage-dependent K+ channels play a role in mediating this response .

Cellular Signaling and Immune Modulation

This compound also influences cellular signaling pathways related to immune responses. Research indicates that it can modulate monocyte survival through caspase activation pathways. Specifically, it has been shown to reduce caspase-9 activation in monocytes treated with this compound or other NO donors .

Q & A

Basic Research Questions

Q. How do I determine the optimal concentration of DEA NONOate for studying nitric oxide (NO) effects in specific experimental models?

this compound exhibits dose-dependent effects, which vary across biological systems. For example:

  • In striated muscle studies, 10 µM this compound maximally reduced fiber bundle speed in cardiac, skeletal, and smooth muscle .
  • Pollen tube germination assays showed significant inhibition at 75 µM .
  • Apoptosis studies in 208Fsrc3 cells used concentrations ranging from 15–200 µM . Methodological Steps :
  • Perform dose-response curves to identify the effective range for your model.
  • Account for tissue/cell type sensitivity and assay duration (e.g., rapid NO release kinetics require shorter incubation times) .
  • Include controls with NO scavengers (e.g., L-NNA, cPTIO) to confirm NO-specific effects .

Q. What are the critical storage and handling protocols for this compound to ensure experimental reproducibility?

this compound is a light-sensitive compound with a short half-life (~2.1 minutes at physiological pH). Key considerations:

  • Prepare fresh solutions in ethanol or DMSO immediately before use to avoid degradation .
  • Store lyophilized powder at -20°C in airtight, light-protected containers.
  • Validate NO release kinetics using spectrophotometric methods (e.g., time-dependent absorbance measurements at 250 nm) .

Q. How can I distinguish between direct NO effects and secondary signaling pathways when using this compound?

  • Use pharmacological inhibitors:

  • Block soluble guanylyl cyclase (sGC) with ODQ to assess cGMP-dependent pathways .
  • Employ NO scavengers (e.g., cPTIO) to isolate NO-mediated effects .
    • Compare results with alternative NO donors (e.g., Sper/NO for slower release kinetics) to differentiate temporal effects .

Advanced Research Questions

Q. How can contradictory results on this compound’s role in apoptosis vs. vasodilation be resolved?

this compound’s effects are context-dependent:

  • Pro-apoptotic effects (e.g., in 208Fsrc3 cells) require peroxynitrite formation, inhibited by FeTPPS or MnSOD .
  • Vasodilatory effects rely on sGC activation and endothelial KCa channels, which are enhanced by low DEA concentrations (20 nM) . Experimental Design Tips :
  • Control for cell density, which inversely correlates with NO/peroxynitrite signaling .
  • Measure reactive oxygen species (ROS) concurrently to identify cross-talk between NO and H₂O₂ pathways .

Q. What experimental frameworks (e.g., PICOT) are suitable for structuring this compound studies in complex biological systems?

The PICOT framework ensures methodological rigor:

  • Population (P) : Define the biological system (e.g., vascular smooth muscle cells, plant pollen tubes).
  • Intervention (I) : Specify this compound concentration, exposure time, and delivery method (e.g., bolus vs. sustained release).
  • Comparison (C) : Include controls (e.g., NO scavengers, alternative donors) and baseline measurements.
  • Outcome (O) : Quantify endpoints (e.g., apoptosis rate, vasodilation percentage, pollen tube length).
  • Time (T) : Align incubation periods with DEA’s NO release kinetics (e.g., short-term vs. prolonged exposure) .

Q. How can this compound be integrated into studies investigating NO-H₂O₂ antagonism?

this compound and H₂O₂ exhibit mutual exclusivity in signaling:

  • In apoptosis models, H₂O₂-generating enzymes (e.g., glucose oxidase) suppress this compound effects, reversible by catalase mimetics like EUK-8 .
  • Use fluorescence probes (e.g., DAF-FM for NO, Amplex Red for H₂O₂) to simultaneously monitor both species .
  • Apply iron chelators (e.g., deferoxamine) to mitigate Fenton reactions that confound NO/H₂O₂ interactions .

Q. What statistical approaches are recommended for analyzing this compound dose-response data with high variability?

  • Use nonparametric tests (e.g., two-way ANOVA with Bonferroni correction) for non-Gaussian distributions .
  • Normalize data to internal controls (e.g., vehicle-treated samples) to reduce batch effects.
  • Report variability using error bars representing SEM and significance thresholds (e.g., *p<0.05) .

Q. Data Interpretation and Contradiction Analysis

Q. Why does this compound enhance endothelial relaxation in some studies but fail to affect smooth muscle in others?

  • Key Variables :

  • Endothelial integrity : this compound’s vasodilatory effects require functional endothelium and sGC activity .
  • Co-treatment with inhibitors : L-NAME (NOS inhibitor) abolishes relaxation unless supplemented with exogenous NO .
    • Experimental Adjustments :
  • Titrate DEA concentrations to match tissue-specific sensitivity (e.g., 20 nM for arteries vs. µM ranges for isolated cells) .

Q. How do NO scavengers like cPTIO alter this compound’s bioactivity in pollen tube growth assays?

  • cPTIO binds free NO, reversing this compound-induced inhibition of pollen tube elongation.
  • Dose-Response Strategy :

  • Co-incubate this compound (75 µM) with cPTIO (100–200 µM) to establish NO dependency .
  • Use fluorescence microscopy to correlate NO levels (DAF-FM staining) with morphological changes .

Q. Methodological Optimization

Q. What techniques validate this compound’s NO release profile in real-time assays?

  • Spectrophotometry : Track DEA decomposition at 250 nm, correlating absorbance with NO concentration over time .
  • Electrochemical sensors : Use NO-selective electrodes to measure release kinetics in physiological buffers .
  • Gas-phase chemiluminescence : Quantify NO release under hypoxic conditions to simulate in vivo microenvironments .

Properties

IUPAC Name

diethylamino-hydroxyimino-oxidoazanium;N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWUDVHLRZWMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.CCN(CC)[N+](=NO)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56329-27-2
Record name Diethylamine NONOate diethylammonium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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